molecular formula C3H9ClN2 B152790 Propionamidine hydrochloride CAS No. 3599-89-1

Propionamidine hydrochloride

Cat. No.: B152790
CAS No.: 3599-89-1
M. Wt: 108.57 g/mol
InChI Key: DFWRZHZPJJAJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionamidine hydrochloride, also known as this compound, is an organic compound with the chemical formula C₃H₈N₂·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various biological and chemical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionamidine hydrochloride can be synthesized by reacting propionamide with ammonia water, followed by treatment with hydrochloric acid. The optimal process conditions for synthesizing this compound yield up to 94.0% with a purity of 99%, achieving a reaction temperature of 0-10°C and a pH value of 8.0-8.5 .

Industrial Production Methods: In industrial settings, the preparation of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and precise control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Propionamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of propionamide or propionitrile.

    Reduction: Formation of propylamine.

    Substitution: Formation of various substituted amidines.

Scientific Research Applications

Propionamidine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in cell biology and genetic research for studying cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propionamidine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propionamidine hydrochloride can be compared with other similar compounds such as:

    Propionamide: A primary carboxylic acid amide with similar structural features but different chemical properties.

    Propionitrile: A nitrile compound with a similar carbon chain but different functional groups.

    Propylamine: A primary amine with a similar carbon chain but different reactivity.

Uniqueness: this compound is unique due to its amidine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

propanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.ClH/c1-2-3(4)5;/h2H2,1H3,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRZHZPJJAJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3599-89-1
Record name Propanimidamide, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3599-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3599-89-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propionamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionamidine hydrochloride
Reactant of Route 2
Propionamidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Propionamidine hydrochloride
Reactant of Route 4
Propionamidine hydrochloride
Reactant of Route 5
Propionamidine hydrochloride
Reactant of Route 6
Propionamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.